molecular formula C7H12ClN3 B13203810 5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole

5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole

Cat. No.: B13203810
M. Wt: 173.64 g/mol
InChI Key: KLEJXUQJRPLITQ-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chloropropyl group and an ethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones if sulfur-containing nucleophiles are introduced.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(3-azidopropyl)-1-ethyl-1H-1,2,4-triazole, while oxidation with hydrogen peroxide could produce this compound sulfoxide.

Scientific Research Applications

5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole ring can interact with metal ions or other cofactors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-1,2,4-triazole: Lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.

    5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    5-(3-Chloropropyl)-1-methyl-1H-1,2,4-triazole: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

Uniqueness

5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole is unique due to the presence of both the 3-chloropropyl and ethyl groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

5-(3-chloropropyl)-1-ethyl-1,2,4-triazole

InChI

InChI=1S/C7H12ClN3/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-5H2,1H3

InChI Key

KLEJXUQJRPLITQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCCCl

Origin of Product

United States

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